1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine
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Overview
Description
1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is a compound that features both imidazole and triazole rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. Imidazole is a five-membered ring containing two nitrogen atoms, while triazole is a five-membered ring with three nitrogen atoms. The combination of these rings in a single molecule can impart unique properties, making it a valuable compound in scientific research and industrial applications .
Preparation Methods
The synthesis of 1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Formation of the Triazole Ring: The triazole ring can be formed via a [3+2] cycloaddition reaction between an azide and an alkyne.
Coupling of the Rings: The final step involves coupling the imidazole and triazole rings through a nucleophilic substitution reaction.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or tert-butyl hydroperoxide.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole and triazole rings.
Common reagents and conditions used in these reactions include mild oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, while the triazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
1H-imidazole: A simpler compound with only the imidazole ring, lacking the additional properties imparted by the triazole ring.
1H-1,2,3-triazole: A compound with only the triazole ring, lacking the additional properties imparted by the imidazole ring.
1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazole: A similar compound with a different triazole ring, which may have different reactivity and biological activity.
The uniqueness of this compound lies in its combination of both imidazole and triazole rings, providing a versatile platform for various applications .
Properties
Molecular Formula |
C7H10N6 |
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Molecular Weight |
178.20 g/mol |
IUPAC Name |
1-(2-imidazol-1-ylethyl)triazol-4-amine |
InChI |
InChI=1S/C7H10N6/c8-7-5-13(11-10-7)4-3-12-2-1-9-6-12/h1-2,5-6H,3-4,8H2 |
InChI Key |
ZUAQVGSXHPLYBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCN2C=C(N=N2)N |
Origin of Product |
United States |
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